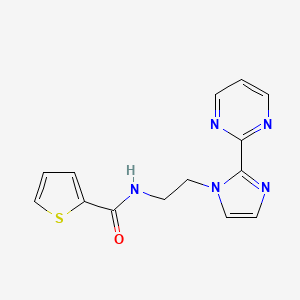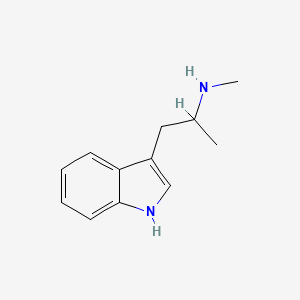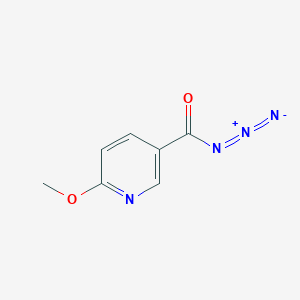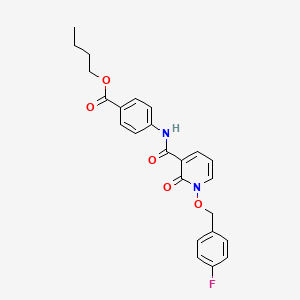
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a monoprotected derivative of DAP, used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecule possesses the Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of peptide bond .Chemical Reactions Analysis
The chemical reactions involving this compound are complex due to the multiple reactive groups present in the amino acid ionic liquids (AAILs). A distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical state of this compound at 20 degrees Celsius is solid . It is air sensitive and heat sensitive . The molecular formula is C12H21NO4 and the molecular weight is 243.30 g/mol .Scientific Research Applications
Synthesis and Polymerization
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers, such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide, have been synthesized and polymerized to form polymers with specific properties like specific rotation and circular dichroism, indicating helical conformations (Gao, Sanda, & Masuda, 2003).
Catalysis in N-tert-Butoxycarbonylation
This compound plays a role in the N-tert-butoxycarbonylation of amines. Using specific catalysts like H3PW12O40, it enables efficient and environmentally benign tert-butoxycarbonylation of amines, including primary and secondary ones. The process is notable for its rapidity and absence of side products (Heydari et al., 2007).
Application in Peptide Synthesis
It is utilized in the preparation of specific pharmacophores through asymmetric hydrogenation of enamine esters. For instance, it helps in synthesizing (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, which is significant in peptide synthesis (Kubryk & Hansen, 2006).
Peptidomimetic Synthesis
It is also important in the synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics. These compounds are used in structure-activity studies in peptide-based drug discovery. An efficient synthesis methodology for these compounds has been reported (Mandal et al., 2005).
Development of Polymer Structures
The compound contributes to the development of chiral polymer structures. Studies have shown that polymers synthesized from monomers containing this compound exhibit helical structures in solvents, with the structure's tightness and handedness depending on the solvent used (Qu, Sanda, & Masuda, 2009).
Mechanism of Action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound, being a Boc-protected amino acid, is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The proposed mechanism includes the following steps:
Result of Action
The compound is used in the synthesis of dipeptides . The resulting dipeptides are obtained in satisfactory yields within 15 minutes .
Action Environment
All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Safety and Hazards
Future Directions
To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are being prepared . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
properties
IUPAC Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-10(7(15)16)4-5-11(12,13)6-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGLGFSNZFIPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)

![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)

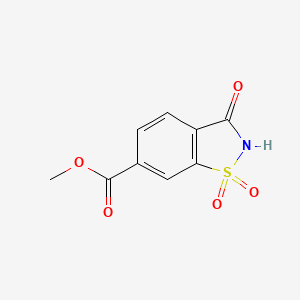
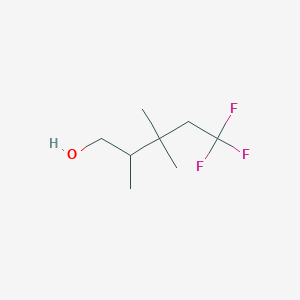
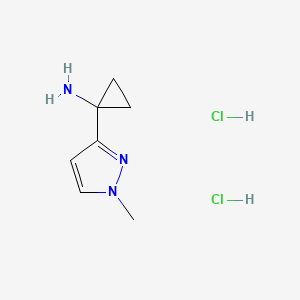
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
